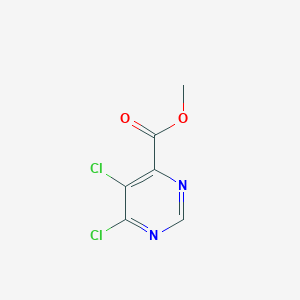
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from specific imidazolidinones . The reaction conditions often include the use of triethylamine as a base and methanol as a solvent, with the reaction carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce more saturated oxazole derivatives .
Scientific Research Applications
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs and biofilm inhibitors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A similar five-membered ring compound with one oxygen and one nitrogen atom.
Dihydroisoxazole: A reduced form of isoxazole with similar chemical properties.
Methanesulfonamide: A simpler sulfonamide compound without the oxazole ring.
Uniqueness
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide is unique due to its combination of the oxazole ring and the sulfonamide group, which imparts specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in medicinal chemistry and materials science .
Properties
CAS No. |
2649057-92-9 |
|---|---|
Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



